![molecular formula C23H27Cl2N3O2 B583267 1-[4-[4-(2,3-ジクロロフェニル)ピペラジン-1-イル]ブチル]-7-ヒドロキシ-3,4-ジヒドロキノリン-2-オン CAS No. 1797983-65-3](/img/structure/B583267.png)
1-[4-[4-(2,3-ジクロロフェニル)ピペラジン-1-イル]ブチル]-7-ヒドロキシ-3,4-ジヒドロキノリン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril, also known as Aripiprazole Impurity, is a chemical compound used primarily in the field of neurology research. It is a derivative of aripiprazole, a well-known antipsychotic medication. This compound is often used as a reference standard in analytical studies to ensure the quality and safety of pharmaceutical products .
科学的研究の応用
This compound has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: Employed in studies related to neurotransmission and receptor binding, particularly in the context of dopamine receptors.
Medicine: Utilized in the development and testing of antipsychotic medications, particularly those targeting conditions like schizophrenia and bipolar disorder.
作用機序
Target of Action
The primary target of this compound, also known as 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydro Carbostyril (Aripiprazole Impurity), is the Dopamine D3 receptor . The D3 receptor is a protein that is primarily expressed in the brain. It plays a crucial role in the functioning of the central nervous system, particularly in areas associated with reward, addiction, movement, and emotion.
Mode of Action
This compound acts as an antagonist at the D3 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound binds to the D3 receptor and blocks its activation by dopamine, thereby inhibiting the receptor’s function .
Biochemical Pathways
The antagonistic action of this compound on the D3 receptor affects the dopaminergic pathways in the brain. These pathways are involved in a variety of physiological functions, including reward, addiction, movement, and emotion. By blocking the D3 receptor, this compound can modulate the activity of these pathways and their downstream effects .
Pharmacokinetics
The compound’s molecular formula isC23H29Cl2N3O2 and its molecular weight is 450.40 , which may influence its pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound’s action are related to its antagonistic effect on the D3 receptor. By blocking this receptor, the compound can modulate the activity of dopaminergic pathways in the brain. This can result in changes in reward, addiction, movement, and emotion-related behaviors .
準備方法
The synthesis of 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril involves several steps. The synthetic route typically includes the reaction of 2,3-dichlorophenylpiperazine with butyl bromide, followed by the introduction of a hydroxy group at the 7th position of the carbostyril ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity .
化学反応の分析
1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like sodium hydride and alkyl halides.
類似化合物との比較
Compared to other similar compounds, 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril stands out due to its unique structure and specific receptor binding profile. Similar compounds include:
Aripiprazole: The parent compound, widely used as an antipsychotic medication.
Quetiapine: Another antipsychotic with a different receptor binding profile.
Risperidone: Known for its strong antagonistic activity at serotonin and dopamine receptors.
This compound’s distinct chemical structure and receptor interactions make it a valuable tool in both research and pharmaceutical applications.
特性
IUPAC Name |
1-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-20(23(19)25)27-14-12-26(13-15-27)10-1-2-11-28-21-16-18(29)8-6-17(21)7-9-22(28)30/h3-6,8,16,29H,1-2,7,9-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGLTOICFDOVGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=CC(=C2)O)CCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
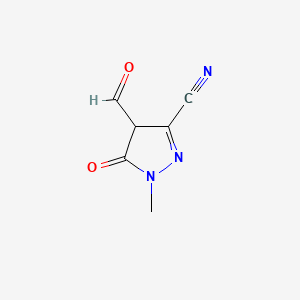
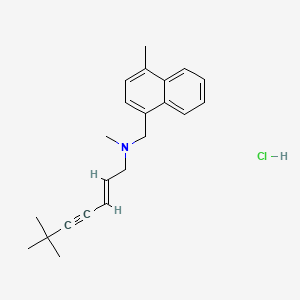
![6-(4-Methoxyphenyl)-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B583188.png)
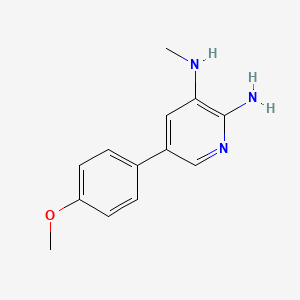
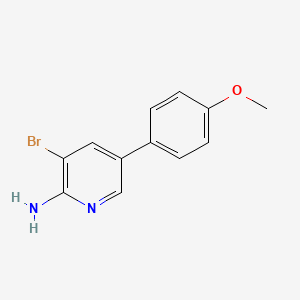
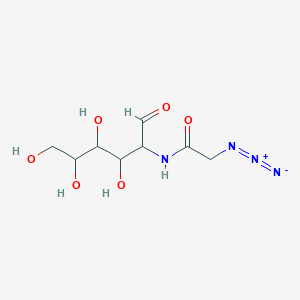
![(E,E,E)-[(12-Bromo-3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy]methyl]benzene](/img/structure/B583193.png)
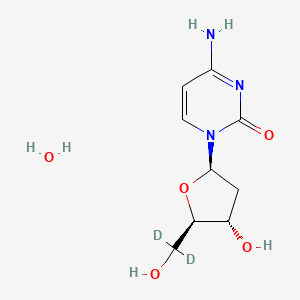

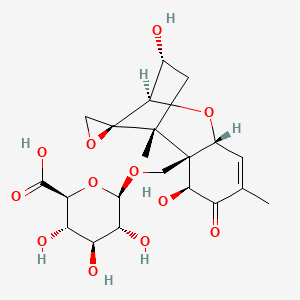
![Carbamic acid, [2-[(aminocarbonyl)hydroxyamino]ethyl]-, 1,1-dimethylethyl](/img/new.no-structure.jpg)
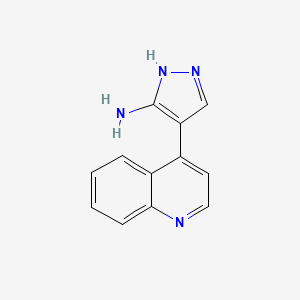
![[2-[[3-(2-Chlorobenzoyl)-5-ethyl-2-thienyl]amino]-2-oxoethyl]carbamic Acid Benzyl Ester](/img/structure/B583206.png)
